3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it exhibits its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that it exhibits its antimicrobial activity by inhibiting bacterial cell wall synthesis. Its herbicidal activity is believed to be due to its ability to inhibit photosynthesis in weeds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to exhibit cytotoxicity against various cancer cell lines. It has also been found to inhibit the growth of various bacterial strains. In addition, it has been found to exhibit herbicidal activity against various weeds. However, its effects on human and animal physiology are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole in lab experiments is its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antimicrobial, and herbicidal activity. However, one of the main limitations is its potential toxicity to human and animal cells. Therefore, caution should be exercised when handling this compound in lab experiments.
Future Directions
There are several future directions for the research on 3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole. One of the future directions is to investigate its potential applications in drug discovery. It has been found to exhibit significant anticancer activity and may be developed into a potential anticancer drug. Another future direction is to investigate its potential applications in agriculture. It has been found to exhibit significant herbicidal activity and may be developed into a potential herbicide. Furthermore, its potential applications in material science and nanotechnology should also be explored.
Synthesis Methods
The synthesis of 3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-bromobenzyl bromide and 3-phenoxypropylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to form the oxadiazole ring. Another method involves the reaction of 3-bromobenzyl bromide with 3-phenoxypropionitrile in the presence of a base such as sodium hydride. The resulting product is then treated with hydrazine hydrate to form the oxadiazole ring.
Scientific Research Applications
3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been found to possess antimicrobial activity against various bacterial strains. In agriculture, it has been found to exhibit significant herbicidal activity against various weeds. In material science, it has been found to possess good thermal stability and can be used as a flame retardant.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-14-7-4-6-13(12-14)17-19-16(22-20-17)10-5-11-21-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZVYGXMRWUFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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